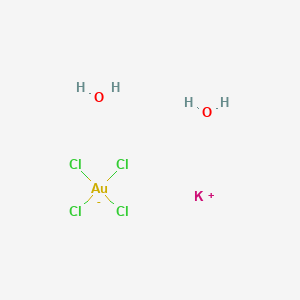
Potassium;tetrachlorogold(1-);dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;tetrachlorogold(1-);dihydrate, also known as potassium tetrachloroaurate(III) dihydrate, is a chemical compound with the molecular formula KAuCl₄·2H₂O. It is a yellow to orange crystalline powder that is soluble in water and ethanol. This compound is primarily used as a raw material for the preparation of gold(III) dithiolate complexes, which have applications in luminescence studies, photosensitizers, and photocatalysts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium;tetrachlorogold(1-);dihydrate can be synthesized through the reaction of gold(III) chloride with potassium chloride in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting solution is then evaporated to yield the crystalline product. The general reaction is as follows:
AuCl3+KCl+2H2O→KAuCl4⋅2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity gold and potassium chloride. The process is similar to the laboratory synthesis but is scaled up to produce larger quantities. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium;tetrachlorogold(1-);dihydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to metallic gold using reducing agents such as sodium borohydride or hydrazine.
Substitution: The chloride ligands can be substituted with other ligands, such as thiolates or phosphines, to form different gold complexes.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrazine.
Substituting Ligands: Thiolates, phosphines.
Major Products Formed
Metallic Gold: Formed through reduction reactions.
Gold Complexes: Formed through substitution reactions with various ligands.
Aplicaciones Científicas De Investigación
Potassium;tetrachlorogold(1-);dihydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of gold(III) dithiolate complexes, which are studied for their luminescent properties.
Biology: Investigated for its potential use in biological imaging and as a photosensitizer in photodynamic therapy.
Medicine: Explored for its potential therapeutic applications, including cancer treatment.
Industry: Used in the gold electroplating process to deposit thin layers of gold onto various substrates.
Mecanismo De Acción
The mechanism of action of potassium;tetrachlorogold(1-);dihydrate involves the interaction of the gold(III) ion with various molecular targets. In biological systems, the gold(III) ion can interact with thiol groups in proteins, leading to the formation of gold-thiol complexes. These interactions can disrupt protein function and lead to cell death, which is the basis for its potential use in cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium tetrachloroaurate(III)
- Gold(III) chloride
- Sodium tetrachloroaurate(III)
Uniqueness
Potassium;tetrachlorogold(1-);dihydrate is unique due to its high solubility in water and ethanol, making it suitable for various applications in aqueous and organic media. Additionally, its dihydrate form provides stability and ease of handling compared to anhydrous forms .
Propiedades
Número CAS |
13005-39-5 |
|---|---|
Fórmula molecular |
AuCl4.2H2O.K AuCl4H4KO2 |
Peso molecular |
413.9 g/mol |
Nombre IUPAC |
potassium;gold(3+);tetrachloride;dihydrate |
InChI |
InChI=1S/Au.4ClH.K.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4 |
Clave InChI |
CJUURXULKITMBN-UHFFFAOYSA-J |
SMILES |
O.O.Cl[Au-](Cl)(Cl)Cl.[K+] |
SMILES canónico |
O.O.[Cl-].[Cl-].[Cl-].[Cl-].[K+].[Au+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















